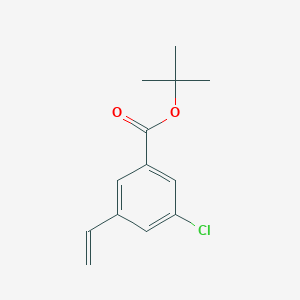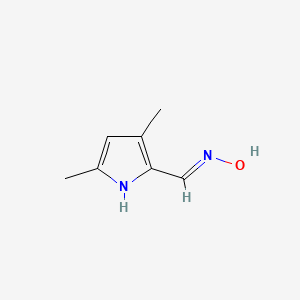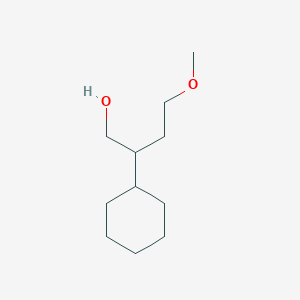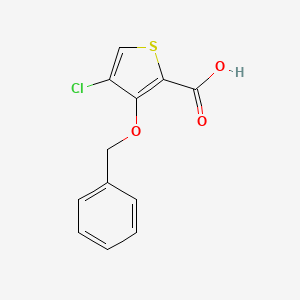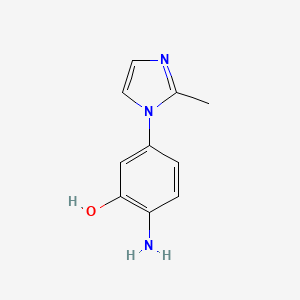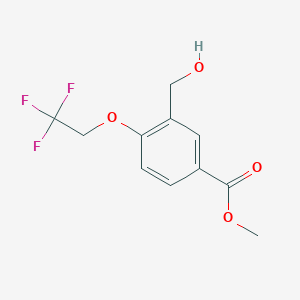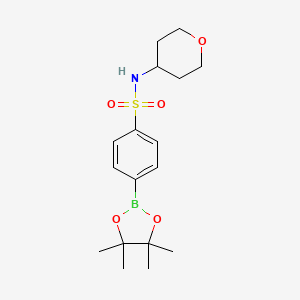
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation.
- The incorporation of rigidity into the linker region impacts the 3D orientation of the degrader, influencing ternary complex formation and drug-like properties .
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthetic route involves the reaction of with .
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including esterification, amidation, and cyclization.
Common Reagents and Conditions: Reagents like and are commonly used for esterification.
Major Products: The major product is the target compound itself, which serves as a versatile linker in PROTACs.
Scientific Research Applications
Chemistry: Used as a building block for designing PROTAC molecules.
Biology: Enables targeted protein degradation, aiding in the study of protein function and cellular processes.
Industry: Limited information on industrial applications.
Mechanism of Action
- The compound facilitates targeted protein degradation by linking the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
- Molecular targets and specific pathways depend on the PROTAC design and the protein of interest.
Comparison with Similar Compounds
Similar Compounds: Other semi-flexible linkers used in PROTACs include 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid and (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)boronic acid pinacol ester .
Uniqueness: The specific structure and properties of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-methoxybenzoic acid contribute to its uniqueness in PROTAC development.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methoxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-12(8-10-19)14-11-13(16(20)21)5-6-15(14)23-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,21) |
InChI Key |
UQERZNKXURLELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)


![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)

